5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole
Overview
Description
5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole is a chemical compound characterized by the presence of an isoxazole ring substituted with a dibromo-hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of a base such as sodium acetate and a solvent like ethanol, with heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Catalysis: It can serve as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-(3,5-Dibromo-2-hydroxyphenyl)isoxazole.
Isoxazole: The parent compound of the isoxazole family, with various derivatives having different biological activities.
2,3,5-Substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dibromo-6-(1,2-oxazol-5-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-3-6(8-1-2-12-14-8)9(13)7(11)4-5/h1-4,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMHJJXHJNIEFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695478 | |
Record name | 2,4-Dibromo-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-34-3 | |
Record name | 2,4-Dibromo-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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